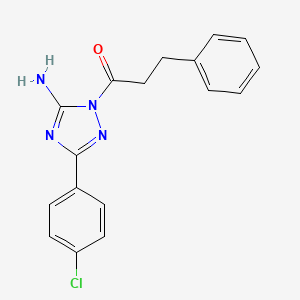
2-(3,4-dichlorophenyl)-5-(2-nitrovinyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dichlorophenyl)-5-(2-nitrovinyl)furan, commonly known as DCNV, is a chemical compound that has gained significant attention from researchers due to its unique properties. DCNV is a furan derivative that has been found to have potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
The mechanism of action of DCNV is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. DCNV has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
DCNV has been shown to have a low toxicity profile and does not exhibit significant side effects in animal models. It has been found to be well-tolerated by rodents and has no adverse effects on their body weight, organ weight, or hematological parameters. DCNV has also been found to have a low binding affinity for plasma proteins, which suggests that it can be easily transported to target tissues.
Advantages and Limitations for Lab Experiments
DCNV has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which limits its potential applications in drug development.
Future Directions
There are several future directions for DCNV research, including:
1. Investigating its potential as a chemotherapeutic agent for the treatment of various cancers.
2. Studying its anti-inflammatory and antioxidant properties for the treatment of inflammatory diseases.
3. Developing novel drug delivery systems to improve its solubility and bioavailability.
4. Exploring its potential as a building block for the synthesis of other organic compounds.
5. Conducting further studies to elucidate its mechanism of action and identify potential molecular targets.
Conclusion:
In conclusion, DCNV is a promising chemical compound that has potential applications in various scientific fields. Its unique properties make it a valuable research tool for investigating the mechanisms of various biological processes. Further research is needed to fully understand its potential applications and to develop novel therapeutic agents based on its structure.
Synthesis Methods
The synthesis of DCNV involves the reaction of 3,4-dichlorophenylacetic acid with 2-nitroethanol in the presence of a base catalyst. The reaction proceeds through an esterification process, followed by a dehydration reaction to form the final product. The yield of DCNV can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
Scientific Research Applications
DCNV has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit promising antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DCNV has also been reported to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-[(E)-2-nitroethenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-10-3-1-8(7-11(10)14)12-4-2-9(18-12)5-6-15(16)17/h1-7H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMFODSUZBJHRZ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C/[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)-3,4,5-trimethoxybenzohydrazide](/img/structure/B5886408.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5886416.png)



![methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5886445.png)
![1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5886449.png)
![1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5886450.png)
![5-bromo-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5886458.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5886466.png)
![4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B5886471.png)

![3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide](/img/structure/B5886491.png)